N-烯丙基-5-碘呋喃-2-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

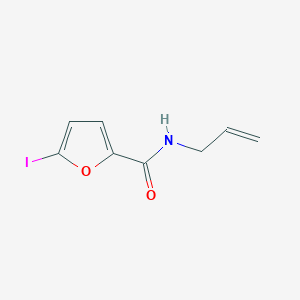

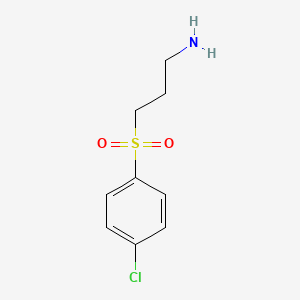

N-allyl-5-iodofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of furan and contains an iodine atom, which makes it highly reactive and suitable for various applications.

科学研究应用

Antibacterial Activity

N-allyl-5-iodofuran-2-carboxamide: has been identified as a promising compound in the fight against bacterial infections. Furan derivatives, including this compound, exhibit a broad spectrum of antibacterial properties. They have been tested against various strains of bacteria, including both Gram-positive and Gram-negative types . The structural flexibility of furan derivatives allows for the synthesis of novel antibacterial agents that can be tailored to combat specific bacterial strains and potentially overcome microbial resistance.

Synthesis of Natural Products

The allyl group in 5-IODO-N-(PROP-2-EN-1-YL)FURAN-2-CARBOXAMIDE is conducive to allyl–allyl cross-coupling reactions. This type of reaction is crucial in the synthesis of complex natural products, including terpenes . The compound’s ability to participate in these reactions makes it a valuable building block in the creation of diverse synthetic and pharmaceutical products.

Antimicrobial Drug Development

Given the rise in drug-resistant strains of microorganisms, there is an urgent need for new antimicrobial compounds. N-allyl-5-iodofuran-2-carboxamide can serve as a core structure for the development of drugs with unique mechanisms of action. Its furan nucleus is particularly advantageous due to its therapeutic efficacy and the variety of structural reactions it can undergo .

Enzyme Inhibition

Compounds containing the furan moiety have been shown to exhibit enzyme inhibitory activity. This includes inhibition of enzymes like tyrosinase, which is involved in melanin synthesis. By modulating the activity of such enzymes, 5-IODO-N-(PROP-2-EN-1-YL)FURAN-2-CARBOXAMIDE could be used in the treatment of conditions like hyperpigmentation .

Anti-Tubercular Potential

The structural analogs of furan derivatives have demonstrated significant potential against tuberculosis. By synthesizing and testing various analogs of N-allyl-5-iodofuran-2-carboxamide , researchers can identify compounds with potent anti-tubercular activity, which is crucial for addressing this global health issue .

Chemical Synthesis and Organic Chemistry

The presence of the iodine atom in 5-IODO-N-(PROP-2-EN-1-YL)FURAN-2-CARBOXAMIDE makes it a valuable compound in organic synthesis. Iodine is a reactive halogen that can participate in various organic reactions, including nucleophilic substitution and electrophilic addition, making this compound a versatile reagent in chemical synthesis .

属性

IUPAC Name |

5-iodo-N-prop-2-enylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOIZOVYMMGOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)

![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)

![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)

![(1R,5S)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2926813.png)

![N-Methyl-N-[2-oxo-2-[(5-propan-2-yl-1,3-thiazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2926814.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/no-structure.png)